C5-Selective Photolytic Arylation
Under identical photolysis conditions (acetonitrile, heteroarene or benzene), 2,4-dichloro-5-iodopyrimidine affords 5-(2-heteroaryl)- and 5-phenyl-pyrimidine products in high yield, whereas the isomeric 4-chloro-5-iodopyrimidine gives only low yields of the corresponding 4-chloro-5-substituted pyrimidines [1]. The 2,4-dichloro substitution pattern thus enables efficient C5‑selective photolytic coupling that the monochloro analog cannot support.
| Evidence Dimension | Photolytic C5‑arylation yield (qualitative outcome within same study) |
|---|---|
| Target Compound Data | High yield of 5-aryl/heteroaryl products |
| Comparator Or Baseline | 4-Chloro-5-iodopyrimidine: low yields |
| Quantified Difference | Yield difference reported as 'high' vs. 'low'; exact values not provided in abstract |
| Conditions | Photolysis in acetonitrile with heteroarenes (furan, thiophene, pyrrole, 1-methylpyrrole) or benzene |
Why This Matters
For laboratories performing photolytic C–H arylations, 2,4-dichloro-5-iodopyrimidine is the only viable 5-iodopyrimidine substrate that delivers preparatively useful yields.
- [1] Allen, D. W.; Buckland, D. J.; Hutley, B. G.; Oades, A. C.; Turner, J. B. Photolysis of 5-iodopyrimidines in benzene or heteroarenes; a convenient route to 5-phenyl- and 5-heteroaryl-pyrimidines. J. Chem. Soc., Perkin Trans. 1 1977, 621–624. View Source
